molecular formula C8H10N2 B8713650 1-methyl-2-(phenylmethylidene)hydrazine

1-methyl-2-(phenylmethylidene)hydrazine

Cat. No.: B8713650
M. Wt: 134.18 g/mol
InChI Key: XXCMGYNVDSOFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-(phenylmethylidene)hydrazine is an organic compound derived from the reaction between benzaldehyde and methylhydrazine It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of the aldehyde group of benzaldehyde with the hydrazine group of methylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methyl-2-(phenylmethylidene)hydrazine can be synthesized through a straightforward condensation reaction. The typical method involves mixing benzaldehyde with methylhydrazine in an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:

C6H5CHO+CH3NHNH2C6H5CH=NNHCH3+H2OC_6H_5CHO + CH_3NHNH_2 \rightarrow C_6H_5CH=N-NHCH_3 + H_2O C6​H5​CHO+CH3​NHNH2​→C6​H5​CH=N−NHCH3​+H2​O

Industrial Production Methods: While the laboratory synthesis of this compound is relatively simple, industrial production may involve more optimized conditions to ensure higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific reaction times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-methyl-2-(phenylmethylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydrazone group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Oximes or nitriles.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

1-methyl-2-(phenylmethylidene)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms, particularly those involving hydrazone formation and cleavage.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-(phenylmethylidene)hydrazine involves its ability to form stable hydrazone bonds with various substrates. This can affect the activity of enzymes and other proteins by modifying their structure and function. The hydrazone group can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Benzaldehyde Phenylhydrazone: Similar structure but with a phenyl group instead of a methyl group.

    Acetaldehyde Methylhydrazone: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.

    Benzaldehyde Semicarbazone: Similar structure but with a semicarbazide group instead of a methylhydrazine group.

Uniqueness: 1-methyl-2-(phenylmethylidene)hydrazine is unique due to its specific reactivity and stability, which makes it suitable for various applications in organic synthesis and medicinal chemistry. Its ability to form stable hydrazone bonds with a wide range of substrates sets it apart from other similar compounds.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

N-(benzylideneamino)methanamine

InChI

InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

XXCMGYNVDSOFHV-UHFFFAOYSA-N

Canonical SMILES

CNN=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

18.4 g (0.4 mol) of methylhydrazine were initially charged in 248.7 g of diethyl ether. At 22-26° C., 42.4 g (0.4 mol) of benzaldehyde were added dropwise within 1.75 hours. The reaction mixture was then stirred at reflux temperature for 5 hours. The residue obtained after the solvent had been distilled off was taken up in diethyl ether and the solution was dried over sodium sulfate. After drying, the solution was concentrated under reduced pressure and the residue obtained was distilled at 78° C./0.5-1 mbar.
Name
methylhydrazine
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
248.7 g
Type
solvent
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step Two

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